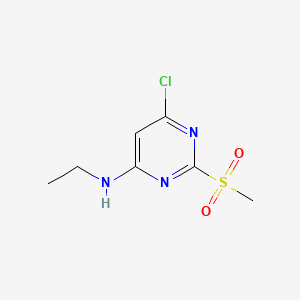![molecular formula C31H19N B572993 Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] CAS No. 1219841-59-4](/img/structure/B572993.png)
Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a fluorene and an indeno[1,2-b]carbazole moiety. The spiro linkage imparts rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable component in the design of organic semiconductors and light-emitting diodes (LEDs) .
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit properties such as fluorescence, making them useful in imaging and diagnostic applications.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering possibilities for drug development.
Industry
In the industrial sector, Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] is used in the production of advanced materials. Its stability and electronic properties make it suitable for use in organic electronics, including organic photovoltaics and field-effect transistors .
Mecanismo De Acción
The mechanism of action of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated π-system, which allows for efficient charge transport .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic light-emitting diodes (OLEDs) and solar cells.
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Used as a hole-transport material in perovskite solar cells.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine: Another hole-transport material with applications in organic electronics.
Uniqueness
Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] stands out due to its unique combination of fluorene and indeno[1,2-b]carbazole moieties. This structure imparts distinct electronic properties, making it highly effective in applications requiring efficient charge transport and stability.
Propiedades
IUPAC Name |
spiro[5H-indeno[1,2-b]carbazole-11,9'-fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-25-19(9-1)20-10-2-6-14-26(20)31(25)27-15-7-3-11-21(27)23-18-30-24(17-28(23)31)22-12-4-8-16-29(22)32-30/h1-18,32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAGCKSHKSODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C7C8=CC=CC=C8NC7=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
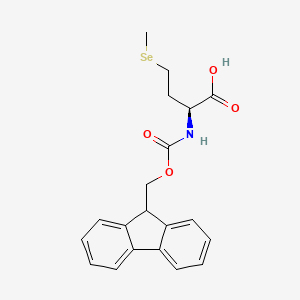
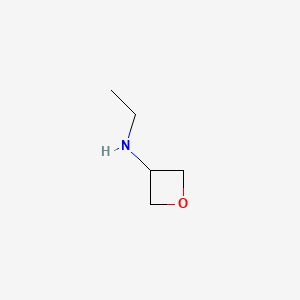

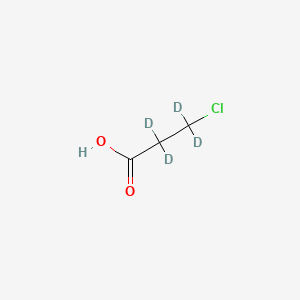
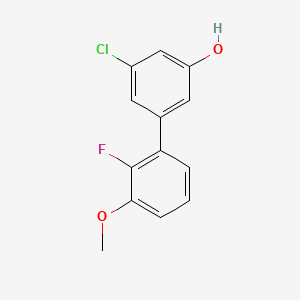
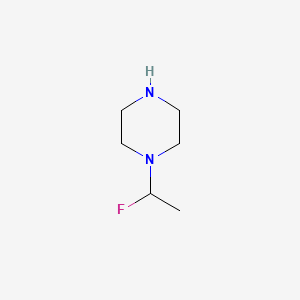
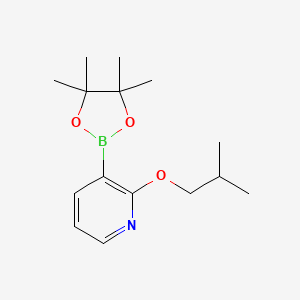
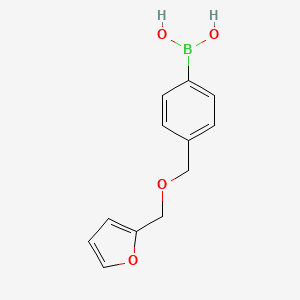

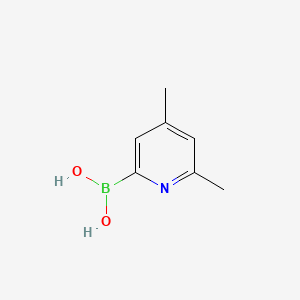
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)


